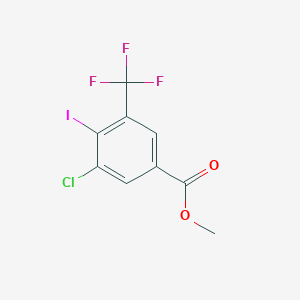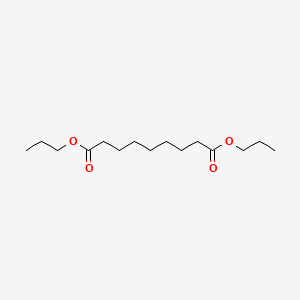
Methyl 3-chloro-4-iodo-5-(trifluoromethyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-chloro-4-iodo-5-(trifluoromethyl)benzoate is an organic compound characterized by its complex structure, which includes chlorine, iodine, and trifluoromethyl groups attached to a benzoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-chloro-4-iodo-5-(trifluoromethyl)benzoate typically involves multi-step organic reactions. One common method starts with the benzoic acid derivative, which undergoes halogenation to introduce the chlorine and iodine atoms. The trifluoromethyl group is often introduced via a nucleophilic substitution reaction using a trifluoromethylating agent. The final step involves esterification to form the methyl ester.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. Catalysts and optimized reaction conditions are employed to maximize yield and purity.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the positions bearing halogens.
Oxidation and Reduction: The aromatic ring can be subjected to oxidation or reduction under specific conditions, altering the functional groups attached to it.
Coupling Reactions: The iodine atom makes the compound suitable for coupling reactions such as Suzuki or Stille coupling, forming new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like toluene or DMF.
Major Products:
Substitution: Products with different nucleophiles replacing the halogen atoms.
Oxidation: Products with oxidized functional groups such as carboxylic acids or ketones.
Coupling: Biaryl compounds or other complex organic molecules.
Applications De Recherche Scientifique
Methyl 3-chloro-4-iodo-5-(trifluoromethyl)benzoate is used in various scientific research fields:
Chemistry: As a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: In the study of enzyme inhibition and as a probe in biochemical assays.
Industry: Used in the synthesis of advanced materials and specialty chemicals.
Mécanisme D'action
The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. The presence of halogens and the trifluoromethyl group can enhance binding affinity and specificity. The exact mechanism depends on the specific application and target molecule, often involving inhibition or modulation of biological pathways.
Comparaison Avec Des Composés Similaires
- Methyl 3-chloro-4-fluoro-5-(trifluoromethyl)benzoate
- Methyl 3-bromo-4-iodo-5-(trifluoromethyl)benzoate
- Methyl 3-chloro-4-iodo-5-(difluoromethyl)benzoate
Comparison: Methyl 3-chloro-4-iodo-5-(trifluoromethyl)benzoate is unique due to the combination of chlorine, iodine, and trifluoromethyl groups, which confer distinct reactivity and properties. Compared to similar compounds, it may offer different reactivity patterns in substitution and coupling reactions, as well as varied biological activities due to the specific electronic and steric effects of its substituents.
This detailed overview highlights the significance and versatility of this compound in scientific research and industrial applications
Propriétés
Formule moléculaire |
C9H5ClF3IO2 |
|---|---|
Poids moléculaire |
364.49 g/mol |
Nom IUPAC |
methyl 3-chloro-4-iodo-5-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C9H5ClF3IO2/c1-16-8(15)4-2-5(9(11,12)13)7(14)6(10)3-4/h2-3H,1H3 |
Clé InChI |
SKMCYBSCPTYLEJ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=C(C(=C1)Cl)I)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Propenamide, 3-[3-[3,5-bis(trifluoromethyl)phenyl]-1H-1,2,4-triazol-1-yl]-2-bromo-, (2Z)-](/img/structure/B12094091.png)




![(2S,5S)-1-{[(2S,5S)-2,5-Dimethylpyrrolidin-1-YL]methylene}-2,5-dimethylpyrrolidinium tetrafluoroborate](/img/structure/B12094128.png)







